1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene is an organic compound with the molecular formula C11H14BrFO2 and a molecular weight of 277.13 g/mol It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and propoxy groups
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene typically involves the substitution reactions on a benzene ring. One common method is the bromination of 2-ethoxy-3-fluoro-4-propoxybenzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Oxidation Reactions: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-ethoxy-3-fluoro-4-propoxybenzene. This can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy and propoxy groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-propoxybenzene: This compound lacks the ethoxy group, which may affect its reactivity and applications.
1-Bromo-4-chloro-2-fluoro-3-propoxybenzene:
1-Bromo-3-fluorobenzene: This simpler compound lacks both the ethoxy and propoxy groups, making it less versatile in chemical synthesis.
The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14BrFO2 |
---|---|
Molekulargewicht |
277.13 g/mol |
IUPAC-Name |
1-bromo-2-ethoxy-3-fluoro-4-propoxybenzene |
InChI |
InChI=1S/C11H14BrFO2/c1-3-7-15-9-6-5-8(12)11(10(9)13)14-4-2/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
PVCRICDKABULTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C(C=C1)Br)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.